molecular formula C12H10N2O3 B1362401 1-(4-methyl-2-nitrophenyl)-1H-pyrrole-2-carbaldehyde CAS No. 260802-64-0

1-(4-methyl-2-nitrophenyl)-1H-pyrrole-2-carbaldehyde

Cat. No. B1362401
M. Wt: 230.22 g/mol
InChI Key: UQPLLQQLQYZFNX-UHFFFAOYSA-N
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Description

Synthesis Analysis

There are several methods to synthesize similar compounds. For instance, nitration of alkanes can be successful when conducted at high temperatures in the vapor phase . Another method includes the reaction of an alkyl halide with nitrite ions .


Molecular Structure Analysis

The linear formula of “1-(4-Methyl-2-nitrophenyl)ethanone” is C9H9NO3 . The molecular structure of similar compounds, such as “4-Methyl-2-nitrophenol”, is CH3C6H3(NO2)OH .


Chemical Reactions Analysis

Nitro compounds are a very important class of nitrogen derivatives. The nitro group, −NO2, is a hybrid of two equivalent resonance structures .


Physical And Chemical Properties Analysis

The compound “1-(4-Methyl-2-nitrophenyl)ethanone” is a solid at room temperature . The polar character of the nitro group results in lower volatility of nitro compounds than ketones of about the same molecular weight .

Safety And Hazards

The compound “1-(4-Methyl-2-nitrophenyl)ethanone” has several hazard statements including H302-H315-H319-H335 . Precautionary statements include P261-P305+P351+P338 .

properties

IUPAC Name

1-(4-methyl-2-nitrophenyl)pyrrole-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O3/c1-9-4-5-11(12(7-9)14(16)17)13-6-2-3-10(13)8-15/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQPLLQQLQYZFNX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N2C=CC=C2C=O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20382658
Record name 1-(4-methyl-2-nitrophenyl)pyrrole-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20382658
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-methyl-2-nitrophenyl)-1H-pyrrole-2-carbaldehyde

CAS RN

260802-64-0
Record name 1-(4-methyl-2-nitrophenyl)pyrrole-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20382658
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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